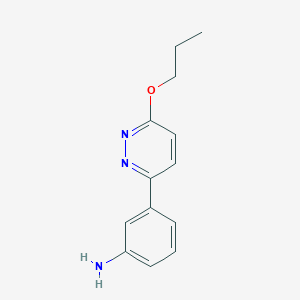

3-(6-Propoxypyridazin-3-yl)aniline

説明

3-(6-Propoxypyridazin-3-yl)aniline is a substituted aniline derivative featuring a pyridazine ring substituted with a propoxy group at the 6-position. This compound is structurally characterized by the presence of an aniline moiety (NH₂ group) attached to the pyridazine core, which is further modified with a propyl ether chain.

Synthesis protocols for analogous compounds, as described in EP 4 374 877 A2, involve multi-step reactions starting from halogenated pyridazine precursors. For example, 4-chloro-2-(6-chloropyrimidin-4-yl)aniline undergoes nucleophilic substitution or coupling reactions to introduce substituents like propoxy groups . Purification is typically achieved via high-performance liquid chromatography (HPLC), with analytical data such as LCMS (m/z) and retention times used for characterization.

特性

IUPAC Name |

3-(6-propoxypyridazin-3-yl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-8-17-13-7-6-12(15-16-13)10-4-3-5-11(14)9-10/h3-7,9H,2,8,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYNESKMZBAXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Propoxypyridazin-3-yl)aniline typically involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound. This reaction forms the basic pyridazine structure.

Introduction of the Propoxy Group: The propoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of a halogenated pyridazine with propanol in the presence of a base can yield the propoxypyridazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions

3-(6-Propoxypyridazin-3-yl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Aniline in the presence of a palladium catalyst for amination reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridazine ring.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

科学的研究の応用

3-(6-Propoxypyridazin-3-yl)aniline has several scientific research applications:

Medicinal Chemistry: Pyridazine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

作用機序

The mechanism of action of 3-(6-Propoxypyridazin-3-yl)aniline involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets would depend on the specific application and the structure-activity relationship of the compound .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between 3-(6-Propoxypyridazin-3-yl)aniline and structurally related compounds based on substituents, physicochemical properties, and synthetic approaches.

Table 1: Comparative Analysis of Pyridazine/Aniline Derivatives

Notes:

- Molecular Weight : The theoretical molecular weight of this compound is estimated based on substitution patterns.

- HPLC Retention Time : Propoxy-substituted compounds are expected to exhibit longer retention times compared to chloro analogs due to increased lipophilicity.

Key Structural and Functional Differences:

Core Heterocycle: Pyridazine vs. Pyrimidine/Isoxazole: Pyridazine (two adjacent nitrogen atoms) offers distinct electronic properties compared to pyrimidine (two nitrogen atoms at 1,3-positions) or isoxazole (oxygen and nitrogen).

Synthetic Complexity :

- The synthesis of this compound likely requires nucleophilic aromatic substitution (SNAr) to introduce the propoxy group, whereas isoxazole-based analogs (e.g., compound 6d ) rely on transition-metal-catalyzed couplings (e.g., Buchwald-Hartwig). SNAr reactions are highly dependent on the leaving group (e.g., chloro) and reaction conditions (temperature, solvent).

Research Implications and Gaps

- Physicochemical Data : Experimental HPLC retention times, solubility, and stability data for this compound are needed for direct comparison.

- Biological Profiling : Comparative studies on kinase inhibition potency or selectivity between pyridazine and pyrimidine/isoxazole derivatives would clarify structural advantages.

- Synthetic Optimization : Yield improvements for propoxy-substituted pyridazines (current protocols may require harsh conditions) could enhance scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。